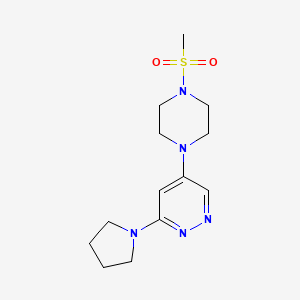

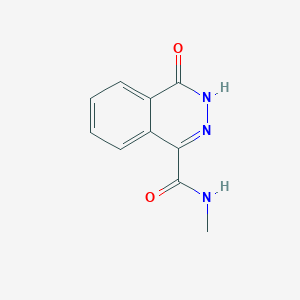

![molecular formula C26H30N4O3S B2414681 N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1181462-86-1](/img/structure/B2414681.png)

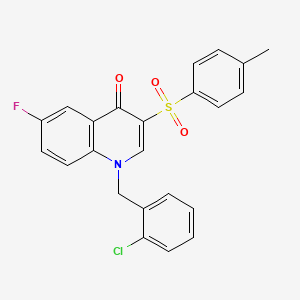

N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a pyrazole ring, a piperidine ring, a sulfonyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has a piperidine ring, which is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .科学研究应用

Peptoid Polymers and Biotechnology

EN300-26613884 can be utilized in the synthesis of peptoid polymers. Peptoids are peptidomimetic polymers with diverse applications in biotechnology. Researchers have developed a facile approach to prepare N-substituted amino acids and peptoid polymers from readily available natural α-amino acids using Schiff base and reductive amination reactions . These N-substituted amino acids can be converted into N-substituted N-carboxy anhydrides (NNCAs), which subsequently undergo ring-opening polymerization (ROP) to create polypeptoids. The synthetic versatility of this method allows for the direct installation of N-substituents onto α-amino acids, leading to functional polypeptoids.

Gut Microbiome Metabolism

EN300-26613884 is a metabolite that can be produced by gut microbiota. Researchers have identified biosynthetic genes from the gut microbiome responsible for converting dietary tyrosine to 4-ethylphenol (4EP), which is structurally related to EN300-26613884 . Understanding the gut microbiome’s role in metabolizing this compound sheds light on its impact on brain activity and anxiety behavior in mice. Investigating its effects on human health and neurological function is an exciting avenue for further research.

Conductive Polymers

EN300-26613884 contains a π-conjugated system, making it interesting for applications in conductive polymers. Conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT), find use in antistatic coatings, cathodes in capacitors, through-hole plating, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), photovoltaics, and electrochromic devices . EN300-26613884’s unique structure may contribute to its electrical conductivity properties.

作用机制

未来方向

属性

IUPAC Name |

N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3S/c1-2-21-8-10-23(11-9-21)20-30-25(12-16-27-30)28-26(31)24-13-17-29(18-14-24)34(32,33)19-15-22-6-4-3-5-7-22/h3-12,15-16,19,24H,2,13-14,17-18,20H2,1H3,(H,28,31)/b19-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXGRVCUVIFXPK-XDJHFCHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

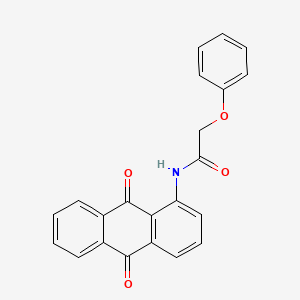

![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)

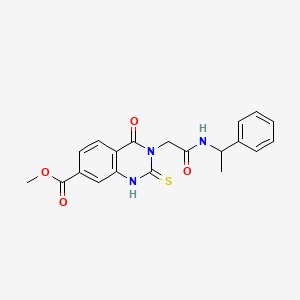

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)

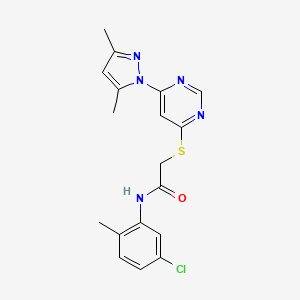

![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)